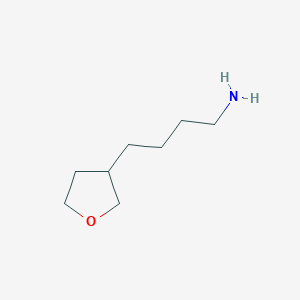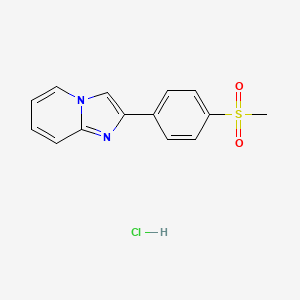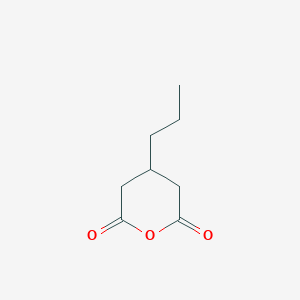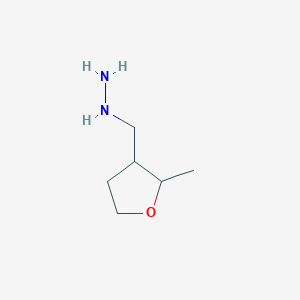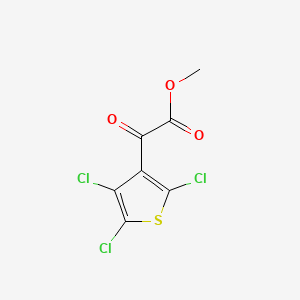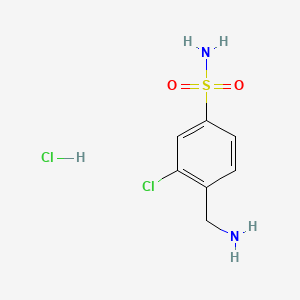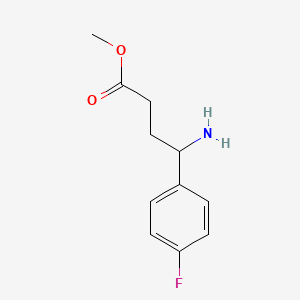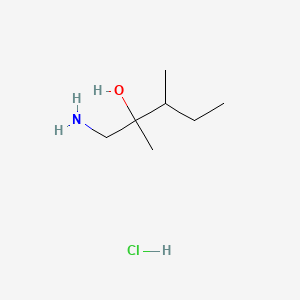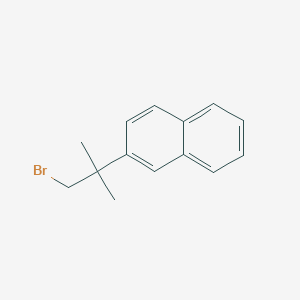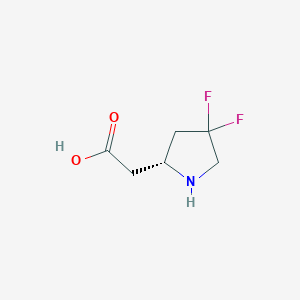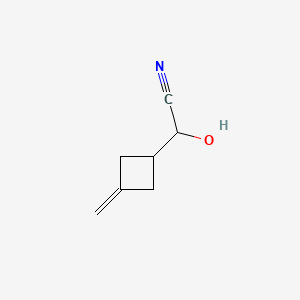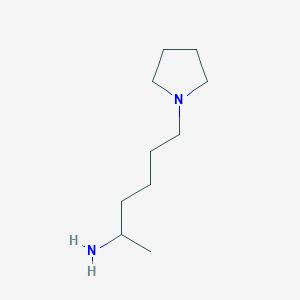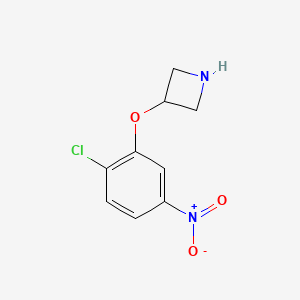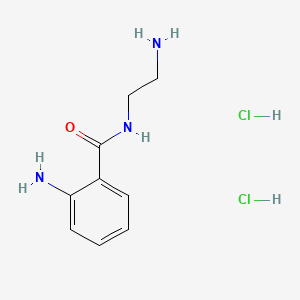![molecular formula C9H14ClN B13589620 4-Ethynyl-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13589620.png)
4-Ethynyl-2-azabicyclo[2.2.2]octanehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride: is a bicyclic organic compound with the molecular formula C9H13N . It is a derivative of 2-azabicyclo[2.2.2]octane, featuring an ethynyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-azabicyclo[2.2.2]octane.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the ethynyl group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols .
Scientific Research Applications
Chemistry: In chemistry, 4-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its bicyclic structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In medicine, derivatives of 2-azabicyclo[2.2.2]octane have shown potential as therapeutic agents. The ethynyl group can enhance the compound’s binding affinity and specificity for certain biological targets, leading to the development of new drugs.
Industry: In the industrial sector, this compound can be used as a catalyst or intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of 4-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity and enhances the compound’s binding affinity, leading to potent biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with two nitrogen atoms, used as a catalyst and reagent in organic synthesis.
Quinuclidine: A bicyclic amine with a similar structure, used in the synthesis of pharmaceuticals and as a ligand in coordination chemistry.
Uniqueness: 4-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct chemical and biological properties. This modification enhances its reactivity and binding affinity, making it valuable for various applications that other similar compounds may not be suitable for .
Properties
Molecular Formula |
C9H14ClN |
|---|---|
Molecular Weight |
171.67 g/mol |
IUPAC Name |
4-ethynyl-2-azabicyclo[2.2.2]octane;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-2-9-5-3-8(4-6-9)10-7-9;/h1,8,10H,3-7H2;1H |
InChI Key |
JBRPGGBXKZHDEN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC12CCC(CC1)NC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


